5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide
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Description
5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H22N2O6S and its molecular weight is 346.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzamide compounds have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad range of activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s known that benzamides interact with their targets to exert their effects . The sulfamoyl group in the compound could potentially interact with biological targets, leading to changes in cellular functions.
Biochemical Pathways
Benzamide derivatives have been known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4992±550 °C) suggest that it could have good stability . These properties could potentially impact its bioavailability.
Result of Action
Similar benzamide compounds have shown a range of effects, including antioxidant and antibacterial activities .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
5-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-14(22-4,9-20-2)8-16-23(18,19)10-5-6-12(21-3)11(7-10)13(15)17/h5-7,16H,8-9H2,1-4H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGFFQCPDMLRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.